2-Bromo-6-(trifluoromethoxy)benzonitrile
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Overview
Description
“2-Bromo-6-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 1805474-55-8 . It has a molecular weight of 266.02 . The compound is typically a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(trifluoromethoxy)benzonitrile” can be represented by the linear formula: C8H3BrF3NO . The InChI Code for this compound is 1S/C8H3BrF3NO/c9-6-2-1-3-7 (5 (6)4-13)14-8 (10,11)12/h1-3H .Physical And Chemical Properties Analysis
“2-Bromo-6-(trifluoromethoxy)benzonitrile” has a density of 1.8±0.1 g/cm3 . It has a boiling point of 263.8±40.0 °C at 760 mmHg . The compound is a pale-yellow to yellow-brown liquid .Scientific Research Applications
Synthesis and Chemical Properties
- 2-Bromo-6-(trifluoromethoxy)benzonitrile plays a role in the synthesis of various organic compounds. For instance, it is involved in the generation of phenyllithium intermediates, which are crucial in organic synthesis processes (Schlosser & Castagnetti, 2001). These intermediates can be utilized to produce a variety of organofluorine compounds.
Environmental Impact and Degradation
- The environmental fate and microbial degradation of benzonitrile herbicides, including compounds similar to 2-Bromo-6-(trifluoromethoxy)benzonitrile, have been studied. These herbicides, due to their structure, are persistent in environments and can become groundwater contaminants (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Antimicrobial Properties
- Related benzonitrile compounds have been investigated for their antimicrobial activities. These studies contribute to the understanding of how structural variations in benzonitriles influence their biological activity (Patel, Mistry, & Desai, 2006).
Industrial Synthesis
- The compound is used in industrial processes for the production of other chemicals. For instance, an efficient synthetic process has been developed for the production of related compounds, demonstrating its utility in large-scale chemical synthesis (Li, Ng, Zhang, Russell, & Sui, 2009).
Photophysical Studies
- Research on photophysical properties of similar benzonitriles provides insights into the behavior of these compounds under different light conditions, which is crucial for applications in photochemistry and materials science (Foster, Pincock, Pincock, & Thompson, 1998).
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-(trifluoromethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJQBUQGBXAPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trifluoromethoxy)benzonitrile |
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